(7Z)-3-(3,4-dimethoxyphenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
3-[(7Z)-3-(3,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7Z)-3-(3,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The key steps include:
Formation of the thiazolo[3,2-a][1,3,5]triazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Formation of the indole moiety: This can be synthesized through Fischer indole synthesis or other indole-forming reactions.
Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the indole moiety.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could make it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[(7Z)-3-(3,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **3-(3,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
- **3-(3,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness
The uniqueness of 3-[(7Z)-3-(3,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its combination of functional groups and structural motifs. This combination imparts unique chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C22H20N4O4S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(7Z)-3-(3,4-dimethoxyphenyl)-7-(1-methyl-2-oxoindol-3-ylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H20N4O4S/c1-24-15-7-5-4-6-14(15)18(20(24)27)19-21(28)26-12-25(11-23-22(26)31-19)13-8-9-16(29-2)17(10-13)30-3/h4-10H,11-12H2,1-3H3/b19-18- |
InChI Key |
CJMXTIPTDXYVEQ-HNENSFHCSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N4CN(CN=C4S3)C5=CC(=C(C=C5)OC)OC)/C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N4CN(CN=C4S3)C5=CC(=C(C=C5)OC)OC)C1=O |
Origin of Product |
United States |
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